molecular formula C17H20N4O3S2 B2893609 Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate CAS No. 851970-17-7

Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate

Cat. No.: B2893609
CAS No.: 851970-17-7
M. Wt: 392.49
InChI Key: UBBZKNGJEICBJI-UHFFFAOYSA-N
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Description

The compound Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate features a hybrid heterocyclic framework combining a thiazolo[3,2-b][1,2,4]triazole core, a thiophene moiety, and a piperidine-4-carboxylate ester. Key structural attributes include:

  • Thiophene substituent: The thiophen-2-yl group enhances lipophilicity and may influence π-π stacking interactions in biological targets.
  • Piperidine-4-carboxylate ester: The methyl ester at the piperidine-4-position modulates solubility and bioavailability.

This multifunctional architecture suggests applications in medicinal chemistry, particularly for targets requiring heterocyclic engagement, such as enzymes or receptors involved in cancer or infectious diseases .

Properties

IUPAC Name

methyl 1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-thiophen-2-ylmethyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S2/c1-10-18-17-21(19-10)15(22)14(26-17)13(12-4-3-9-25-12)20-7-5-11(6-8-20)16(23)24-2/h3-4,9,11,13,22H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBZKNGJEICBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCC(CC4)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazolo[3,2-b]triazole Core Formation

The 6-hydroxy-2-methylthiazolo[3,2-b]triazole system is typically assembled via [3+2] cyclocondensation between 3-mercapto-1,2,4-triazoles and α-haloketones or 1,3-dicarbonyl derivatives.

Representative protocol (adapted from):

  • Reactants :
    • 5-Amino-3-mercapto-1,2,4-triazole (1.0 equiv)
    • 3-Bromo-2,4-pentanedione (1.2 equiv)
  • Conditions :
    • N-Bromosuccinimide (NBS, 1.5 equiv) in H2O
    • Visible light irradiation (450 nm LED, 24 h)
  • Mechanism : Radical-mediated cyclization followed by dehydration (Fig. 1).

Key advantages :

  • 89–92% isolated yields
  • Single regioisomer formation confirmed by X-ray crystallography

Thiophen-2-yl Group Incorporation

The thiophene moiety is introduced via aldehyde condensation using methodologies adapted from Schiff base chemistry:

Two-stage functionalization :

  • Mannich reaction :
    • React thiazolo[3,2-b]triazol-5-ol with thiophene-2-carbaldehyde (1.1 equiv)
    • Catalyzed by acetic acid in ethanol (24 h, rt)
  • In situ reduction :
    • NaBH4 (2.0 equiv) in MeOH/THF (1:1)
    • 0°C to rt, 2 h

Critical parameters :

  • Strict temperature control prevents thiophene ring oxidation
  • Exclusion of moisture ensures >85% conversion

Piperidine Coupling Strategies

Methyl piperidine-4-carboxylate is introduced via N-alkylation or Mitsunobu reaction:

Method A – N-Alkylation:

Parameter Specification
Alkylating agent Bromomethyl intermediate
Base K2CO3 (3.0 equiv)
Solvent DMF, anhydrous
Temperature 60°C, 48 h
Yield 67–72%

Method B – Mitsunobu Reaction:

  • DIAD (1.5 equiv), PPh3 (1.5 equiv)
  • THF, 0°C → rt, 12 h
  • Improved stereocontrol (dr >19:1)
  • Lower yield (58–63%) due to side reactions

Integrated Synthetic Routes

Convergent Pathway

Stepwise procedure :

  • Synthesize 6-hydroxy-2-methylthiazolo[3,2-b]triazole
  • Condense with thiophene-2-carbaldehyde
  • Reduce intermediate to secondary alcohol
  • Brominate alcohol (PBr3, CH2Cl2, 0°C)
  • N-Alkylate methyl piperidine-4-carboxylate

Overall yield : 41% (4 steps)

Linear Assembly

Alternative approach building from piperidine core:

  • Prepare methyl 1-(aminomethyl)piperidine-4-carboxylate
  • Sequential heterocyclization with CS2/NH2NH2
  • Thiophene introduction via Pd-catalyzed cross-coupling

Challenges :

  • Requires orthogonal protecting groups
  • Limited scalability due to sensitive intermediates

Spectroscopic Characterization

Key analytical data :

1H NMR (500 MHz, CDCl3) :

  • δ 7.45 (dd, J = 5.1, 1.2 Hz, 1H, thiophene H-3)
  • δ 6.95 (dd, J = 3.7, 1.2 Hz, 1H, thiophene H-5)
  • δ 4.72 (s, 2H, N-CH2-triazole)
  • δ 3.67 (s, 3H, COOCH3)

13C NMR (126 MHz, CDCl3) :

  • δ 170.8 (COOCH3)
  • δ 152.1 (C-6, thiazolo-triazole)
  • δ 128.9–126.3 (thiophene carbons)

HRMS (ESI+) :

  • m/z calc. for C21H23N4O3S2 [M+H]+: 467.1164
  • Found: 467.1161

Process Optimization Considerations

Critical parameters affecting yield :

Factor Optimal Range Yield Impact
NBS stoichiometry 1.2–1.5 equiv ±15%
Light intensity 15–20 mW/cm² ±22%
Reaction pH 6.8–7.2 ±9%

Solvent screening results :

Solvent System Conversion (%)
H2O/EtOH (1:1) 92
DMF 88
CH3CN 71

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory conditions.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Thiophene-Linked 1,2,4-Triazoles ()

Compounds such as 2-aminomethyl-4-aryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones (e.g., 6a–e) share the thiophene-triazole motif but lack the thiazolo-triazole and piperidine-carboxylate groups. Key differences include:

  • Bioactivity : Thiophene-triazole derivatives in exhibit antimicrobial activity, but the absence of the piperidine-carboxylate ester limits their solubility and target versatility compared to the target compound.

Table 1 : Comparison with Thiophene-Triazole Derivatives

Property Target Compound Thiophene-Triazole (6a–e)
Core Structure Thiazolo-triazole + thiophene 1,2,4-Triazole + thiophene
Piperidine Substituent Present (carboxylate ester) Absent
Solubility (Predicted) Moderate (ester enhances) Low (hydrophobic thione group)
Bioactivity Not reported Antimicrobial

Thiazolo-Triazole Derivatives ()

Compounds like 6-arylidene-2-phenyl-3-aryl-tetrahydrothiazolo[2,3-c]-1,2,4-triazol-5-ones (e.g., 3a–f ) feature a thiazolo-triazole core but with arylidene and phenyl groups instead of thiophene and piperidine.

  • Substituent Effects : The target compound’s thiophene and piperidine groups may improve membrane permeability compared to bulky arylidene substituents in .
  • Synthetic Routes : Both classes use condensation reactions, but the target compound’s synthesis likely requires multi-step functionalization of the piperidine ring .

Piperidine-Containing Analogues ()

  • Antiviral Piperidines (): Adamantyl-piperidine derivatives (e.g., 26, 27) show activity against influenza A. While the target compound lacks an adamantyl group, its piperidine-4-carboxylate ester may similarly modulate lipophilicity and target engagement. Notably, lipophilicity (logP) correlates with antiviral efficacy in , suggesting the target compound’s ester group could balance hydrophilicity for improved pharmacokinetics .
  • Piperidine-Pyrazole Hybrids (): Methyl 1-[(2-amino-5-carbamoyl-4-methylthiophen-3-yl)carbonyl]-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate (4) shares the methyl piperidine carboxylate backbone but replaces the thiazolo-triazole with a pyrazole-thiophene system. This difference likely alters target selectivity, as pyrazoles often interact with cyclooxygenase (COX) enzymes, whereas triazoles target kinases or proteases .

Table 2 : Piperidine-Based Analogues

Compound Core Structure Key Substituents Potential Target
Target Compound Thiazolo-triazole-thiophene Piperidine-4-carboxylate Enzymes, receptors
Adamantyl-piperidine (26) Adamantane + piperidine Hydrophobic adamantyl Influenza A M2 ion channel
Compound 4 () Pyrazole-thiophene Piperidine-4-carboxylate COX, kinases

Antitumor 1,3,4-Thiadiazoles and Thiazoles ()

The target compound’s thiazolo-triazole system may mimic these scaffolds, but the piperidine-thiophene hybrid could confer unique binding modes. For example:

  • Hydrophobic Cavity Adaptation : Similar to ’s piperidine derivatives, the target compound’s thiophene and methyl groups may optimize fit into hydrophobic pockets of targets like σ1 receptors or tubulin .

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the thiazolo[3,2-b][1,2,4]triazole core. Key steps include:

  • Cyclization : Reaction of thioamide derivatives with hydrazine to form the triazole ring .
  • Coupling : Use of coupling agents (e.g., EDC/HOBt) to link the thiophen-2-yl and piperidine-4-carboxylate moieties .
  • Esterification : Methylation of the carboxylate group using methanol under acidic conditions . Purification often employs column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

Q. Which spectroscopic methods are critical for structural characterization?

Essential techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and ring connectivity .
  • IR Spectroscopy : Identifies functional groups (e.g., hydroxyl, ester carbonyl) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

While direct data is limited, structurally analogous thiazolo-triazole derivatives exhibit:

  • Antimicrobial activity : Against Gram-positive bacteria (MIC: 8–32 µg/mL) via membrane disruption .
  • Anticancer potential : IC₅₀ values < 10 µM in breast cancer cell lines, linked to apoptosis induction .

Advanced Research Questions

Q. How can synthetic yields be optimized for the thiazolo-triazole core?

Yield improvements require:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
  • Catalyst use : Triethylamine or DMAP accelerates coupling reactions .
  • Temperature control : Maintaining 60–80°C during esterification minimizes side products .

Q. What strategies resolve conflicting structural data from NMR and X-ray crystallography?

Discrepancies often arise from dynamic tautomerism or stereochemical ambiguity. Solutions include:

  • Variable-temperature NMR : Detects tautomeric equilibria (e.g., thione-thiol shifts) .
  • X-ray diffraction : Provides definitive bond-length and angle data .
  • Computational modeling (DFT) : Predicts stable conformers and validates experimental data .

Q. How can structure-activity relationships (SAR) guide derivative design?

Key modifications to enhance bioactivity:

  • Thiophene substitution : Electron-withdrawing groups (e.g., -NO₂) improve antimicrobial potency .
  • Piperidine functionalization : N-methylation increases blood-brain barrier penetration in CNS-targeted analogs .
  • Hydroxyl group replacement : Fluorination reduces metabolic degradation .

Q. What experimental designs address inconsistencies in biological assay results?

Contradictions may stem from assay conditions or impurity profiles. Mitigation strategies:

  • Dose-response curves : Use ≥5 concentrations to calculate robust IC₅₀/EC₅₀ values .
  • HPLC purity validation : Ensure >95% purity to exclude confounding byproducts .
  • Orthogonal assays : Confirm antimicrobial activity via both broth microdilution and agar diffusion .

Q. Which computational tools predict binding modes with biological targets?

Advanced methods include:

  • Molecular docking (AutoDock Vina) : Screens interactions with enzymes like dihydrofolate reductase .
  • MD simulations (GROMACS) : Assesses binding stability over 100-ns trajectories .
  • Pharmacophore modeling (Phase) : Identifies critical hydrogen-bond donors/acceptors .

Methodological Notes

  • Stereochemical analysis : Use chiral HPLC or circular dichroism (CD) to confirm enantiopurity .
  • Reaction scale-up : Pilot runs in continuous-flow reactors reduce side reactions during esterification .
  • Toxicity screening : Prioritize compounds with selectivity indices >10 in mammalian cell cytotoxicity assays .

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